molecular formula C6H14N2O6Pt B051531 Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) CAS No. 113287-15-3

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)

Cat. No.: B051531
CAS No.: 113287-15-3
M. Wt: 405.27 g/mol
InChI Key: RXYYLCACJIDITA-UHFFFAOYSA-J
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Description

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is a platinum-based compound known for its antineoplastic properties. It is an analog of cisplatin, a widely used chemotherapy drug, but with reduced nephrotoxicity. This compound has garnered attention due to its potential in cancer treatment, offering a promising alternative with fewer side effects .

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Most of the dose of platinum is excreted in the urine . Impairment of renal function may be associated with drug retention and an increased risk of myelosuppression .

Result of Action

The molecular and cellular effects of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)'s action include the formation of DNA adducts, disruption of DNA repair mechanisms, and induction of cell death. These effects contribute to the compound’s antineoplastic (anti-cancer) activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) typically involves the reaction of carboplatin with hydrogen peroxide. The process includes the following steps:

Industrial Production Methods: Industrial production of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield chloroplatinum complexes.

Scientific Research Applications

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) stands out due to its unique structure, which includes a cyclobutane ring. This structural feature contributes to its reduced nephrotoxicity and enhanced stability compared to other platinum-based drugs.

Properties

IUPAC Name

azane;cyclobutane-1,1-dicarboxylate;platinum(4+);dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H3N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;2*1H2;/q;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYYLCACJIDITA-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[OH-].[OH-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150347
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113287-15-3
Record name (OC-6-33)-Diammine[1,1-cyclobutanedicarboxylato-κO,κO′′-(2-)]dihydroxyplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113287-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113287153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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